Product packaging for Sodium phenylacetylisoglutaminate(Cat. No.:CAS No. 128932-51-4)

Sodium phenylacetylisoglutaminate

Cat. No.: B13095263
CAS No.: 128932-51-4
M. Wt: 286.26 g/mol
InChI Key: DTOWEMWBLNFCCM-PPHPATTJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Phenylacetylisoglutaminate, also known historically as a component of Antineoplaston AS2-5, is a synthetic amino acid derivative of significant interest in biochemical and oncology research . Its structure is defined by the molecular formula C13H15N2NaO4 and a molecular weight of 286.26 g/mol . This compound is closely related to phenylacetylglutamine, a key metabolite involved in an alternative pathway for waste nitrogen excretion in humans . Researchers utilize this compound primarily in two areas. First, it serves as a critical tool for studying nitrogen metabolism, particularly in the context of urea cycle disorders (UCDs) and hyperammonemia, where it helps model the conjugation and detoxification of ammonia . Second, it has been investigated for its potential antineoplastic properties. Preclinical studies have indicated that related formulations can promote terminal differentiation and induce growth inhibition in various cultured cancer cell lines, including those from breast carcinoma, leukemia, and colon adenocarcinoma . The proposed mechanism of action for this compound and its metabolites may involve conjugation with glutamine, effectively acting as an ammonia scavenger, and the modulation of gene expression, including the possible upregulation of tumor suppressor genes . This product is intended for research and further characterization in a laboratory setting. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N2NaO4 B13095263 Sodium phenylacetylisoglutaminate CAS No. 128932-51-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128932-51-4

Molecular Formula

C13H15N2NaO4

Molecular Weight

286.26 g/mol

IUPAC Name

sodium;(4S)-5-amino-5-oxo-4-[(2-phenylacetyl)amino]pentanoate

InChI

InChI=1S/C13H16N2O4.Na/c14-13(19)10(6-7-12(17)18)15-11(16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,19)(H,15,16)(H,17,18);/q;+1/p-1/t10-;/m0./s1

InChI Key

DTOWEMWBLNFCCM-PPHPATTJSA-M

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)[O-])C(=O)N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Interactions with Core Metabolic Processes

Influence on Glutamine Metabolism and Related Metabolic Networks

Phenylacetylglutamine (B1677654) is formed through the conjugation of phenylacetate (B1230308) and glutamine. wikipedia.orghmdb.ca This process is particularly relevant in conditions of impaired urea (B33335) cycle function, where alternative pathways for nitrogen disposal are crucial. wikipedia.orgnih.gov Phenylacetate, which can be derived from the metabolism of dietary phenylalanine by gut microbiota or from compounds like sodium phenylbutyrate, is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, which is then excreted in the urine. nih.govfrontiersin.org This pathway serves as a means to eliminate excess nitrogen. nih.gov However, beyond its role as a product of glutamine conjugation, direct evidence of Sodium Phenylacetylisoglutaminate modulating glutamine metabolism or interconnected metabolic networks is not extensively documented.

Perturbation of Cellular Bioenergetics and Anabolic/Catabolic Flux

The impact of this compound on cellular energy production and the balance between anabolic (building up) and catabolic (breaking down) processes has not been specifically characterized. Research into how this compound might affect key bioenergetic pathways such as glycolysis, oxidative phosphorylation, and the citric acid cycle is needed to understand its cellular effects.

Receptor and Signaling Pathway Modulation

There is currently no specific information available from scientific sources to suggest that this compound acts as a modulator of G Protein-Coupled Receptors (GPCRs) or other signaling pathways. The following sections describe the type of investigation that would be required to determine any such activity.

Allosteric Regulation of G Protein-Coupled Receptors (GPCRs)

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's response to its endogenous ligand. There is no current evidence to indicate that this compound functions as an allosteric modulator of any GPCR.

Specificity for Beta-Adrenergic Receptor Subtypes (e.g., β2AR vs. β1AR)

Research would be needed to determine if this compound exhibits any binding affinity or modulatory activity towards beta-adrenergic receptors, and if so, whether it displays selectivity for specific subtypes such as β1AR or β2AR.

Characterization of Negative Allosteric Modulation

Should any allosteric activity be discovered, further studies would be required to characterize the nature of this modulation. Negative allosteric modulators decrease the affinity or efficacy of the primary ligand. Experiments would be necessary to ascertain if this compound exerts such an effect on any GPCR.

Disruption of Proliferation and Survival Signaling Pathways

Interruption of RAS/MAPK/ERK Cascade Components (e.g., RAS, BRAF, ERK5, CDC42, MAP4K4, JUN)

This compound has been shown to inhibit the Ras/MAPK signaling pathway, a critical cascade that regulates cell growth and division. One of the primary molecular targets is the reduction of the c-Raf-1 protein. nih.gov This action blocks the signal transmission downstream, leading to decreased activity of mitogen-activated protein kinase/ERK kinase (MEK)1/2 and extracellular signal-regulated kinase (ERK)1/2. nih.gov The compound also induces dephosphorylation of c-Raf-1 at multiple serine sites (Ser 259, Ser 338, and Ser 621), further contributing to its inactivation. nih.gov

The consequences of this pathway interruption are significant, leading to a reduction in the expression of key MAPK targets such as c-myc and cyclinD1. nih.gov Studies on human breast cancer cells transformed by the Ha-ras oncogene further confirm the compound's activity within this pathway. nih.govnih.gov This targeted disruption of the RAS/MAPK/ERK cascade ultimately contributes to a decrease in the malignant characteristics of tumor cells. nih.gov

Table 1: Effects on RAS/MAPK/ERK Pathway Components

ComponentEffect of this compoundResearch Finding
c-Raf-1 Protein level reduction and dephosphorylationIdentified as a key molecular target, leading to pathway blockage. nih.gov
MEK1/2 Decreased activityDownstream effect of c-Raf-1 inhibition. nih.gov
ERK1/2 Decreased activityDownstream effect of c-Raf-1 inhibition. nih.gov
c-myc Reduced expressionConsequence of decreased MAPK/ERK activity. nih.gov
JUN Activity reduction (inferred)As a downstream transcription factor of the ERK pathway, its activity is expected to be reduced.
Inhibition of PI3K/AKT/PTEN Axis

The compound indirectly inhibits the PI3K/AKT/PTEN survival pathway, primarily through the upregulation of the tumor suppressor PTEN. PTEN acts as a crucial negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby opposing the action of PI3K. By increasing the expression of PTEN, this compound effectively applies a brake to the PI3K/AKT signaling cascade. This leads to reduced AKT activation and subsequently promotes apoptosis and reduces cell survival.

Gene Expression and Epigenetic Regulation

Upregulation of Tumor Suppressor Genes (e.g., PTEN, MAD)

Evidence suggests that this compound can modulate the expression of critical tumor suppressor genes. A significant finding is the upregulation of PTEN expression, particularly observed in prostate cancer cell lines. wecmelive.com In these cells, treatment led to a notable increase in PTEN protein levels. wecmelive.com This restoration of PTEN function is critical, as it directly counteracts the pro-survival signaling of the PI3K/AKT pathway. wecmelive.com

Information regarding the specific upregulation of the MAD (Mitotic Arrest Deficient) tumor suppressor gene by this compound was not available in the search results.

Mechanisms Involving Promoter Demethylation and Histone Acetylation

Epigenetic modifications, including DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Histone acetylation, catalyzed by histone acetyltransferases (HATs), typically neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more relaxed chromatin structure. nih.gov This "open" conformation allows transcription factors and RNA polymerase II greater access to gene promoters, generally resulting in enhanced gene expression. nih.gov Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to a more condensed chromatin structure and gene silencing. nih.govmdpi.com

There is a complex interplay between histone acetylation and DNA methylation. For instance, histone acetylation can facilitate DNA demethylation, a process that can lead to the activation of previously silenced genes. nih.gov In some cancer cells, the expression of certain genes is mediated by both promoter demethylation and histone acetylation. nih.gov Studies have shown that treatment with agents that induce DNA demethylation and histone acetylation can lead to an altered cellular phenotype, suggesting that these epigenetic mechanisms are fundamental to cell identity and function. nih.gov For example, in T-cell lines, such treatments induced an upregulation of the transcription factor ID2, which was correlated with the demethylation of the ID2 promoter. nih.gov This highlights how epigenetic modifications can reprogram gene expression and influence cellular behavior.

The regulation of histone acetylation is also closely linked with histone methylation. A notable example is the relationship between the acetylation and methylation of histone H3 at lysine 4 (H3K4). H3K4 acetylation (H3K4ac) is enriched at the promoters of actively transcribed genes. plos.org This modification and H3K4 tri-methylation (H3K4me3) appear to be mutually exclusive, suggesting a sophisticated regulatory mechanism at gene promoters involving the same histone residue. plos.org

Influence on Cellular Homeostasis and Phenotypic Responses

Regulation of Cell Cycle Progression

The compound Sodium Phenylacetate has been observed to influence the cell cycle in neoplastic cells, primarily by inducing cell cycle arrest. This interruption of the cell cycle is a critical mechanism for inhibiting cancer cell proliferation.

The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. For instance, sodium salicylate (B1505791) was found to inhibit the expression of cyclin D1, a crucial protein for G1 phase progression. nih.gov

Table 1: Effects on Cell Cycle Progression in Cancer Cell Lines

Cell Line Compound Observed Effect Key Molecular Target Reference
BxPC3 & Panc-1 (Pancreatic Cancer) Sodium Salicylate Inhibition of G1 to S phase progression Cyclin D1 nih.gov
CNS1 & 9L (Glioblastoma) Sodium Phenylacetate (with Tamoxifen) Increased number of G0/G1 arrested cells Not Specified researchgate.net
L1210 (Mouse Leukemia) Salicylaldehyde G0/G1 block Not Specified researchgate.net

| L1210 (Mouse Leukemia) | Salicylamide | G2/M block | Not Specified | researchgate.net |

Promotion of Programmed Cell Death (Apoptosis)

Sodium Phenylacetate has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell models. This is a key mechanism for eliminating malignant cells.

In a human breast cancer model using MCF7ras cells, treatment with Sodium Phenylacetate resulted in the appearance of apoptotic nuclei. nih.gov This pro-apoptotic effect was associated with the downregulation of Bcl-2, an anti-apoptotic protein. nih.gov A lower Bcl-2/Bax ratio is a known trigger for the mitochondrial-mediated pathway of apoptosis.

Furthermore, in glioblastoma cell lines, a combined treatment of Sodium Phenylacetate and tamoxifen (B1202) significantly increased the number of apoptotic cells compared to treatment with either drug alone. researchgate.net This synergistic effect highlights the compound's role in promoting apoptosis. researchgate.net Studies on other related compounds have shown that the induction of apoptosis is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net

Table 2: Pro-Apoptotic Effects of Sodium Phenylacetate

Cell Model Treatment Key Findings Reference
MCF7ras (Human Breast Cancer) Sodium Phenylacetate Appearance of apoptotic nuclei; Downregulation of Bcl-2 nih.gov
CNS1 & 9L (Glioblastoma) Sodium Phenylacetate & Tamoxifen Increased number of apoptotic cells researchgate.net

| MCF7ras Xenografts (in vivo) | Sodium Phenylacetate | 35% TUNEL positive nuclei in tumors from treated mice | nih.gov |

Inhibition of Amino Acid Transport in Neoplastic Cells (e.g., L-glutamine, L-leucine uptake)

Neoplastic cells exhibit an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. mdpi.com This demand is met by the upregulation of specific amino acid transporters on the cell surface.

Two such transporters crucial for cancer cell metabolism are ASCT2 (SLC1A5) and LAT1 (SLC7A5). ASCT2 is a major transporter for glutamine, an amino acid vital for cancer cell survival and proliferation. mdpi.comnih.gov LAT1 facilitates the uptake of essential amino acids like leucine, which in turn can activate the mTORC1 pathway, a central regulator of cell growth. nih.gov The elevated activity of these transporters is a hallmark of many cancers, including breast cancer. mdpi.comresearchgate.net

Inhibition of these transport systems presents a therapeutic strategy for targeting cancer cells. By blocking the uptake of essential amino acids like L-glutamine and L-leucine, the metabolic processes that drive cell growth and proliferation can be disrupted. For example, knocking down LAT1 in various cancer cell lines has been shown to lead to significant growth inhibition. nih.gov Given that this compound is a conjugate of phenylacetate and glutamine, its mechanism of action could involve interaction with amino acid transport systems, particularly those responsible for glutamine uptake like ASCT2.

Table 3: Key Amino Acid Transporters in Neoplastic Cells

Transporter Primary Substrates Role in Cancer Reference
ASCT2 (SLC1A5) L-glutamine, Alanine, Serine, Cysteine Imports glutamine to fuel metabolic processes; Upregulated in many cancers. mdpi.comnih.gov

| LAT1 (SLC7A5) | L-leucine and other large neutral amino acids | Facilitates uptake of essential amino acids, activating mTORC1 pathway for cell growth. | nih.gov |

Modulation of Platelet Activation and Aggregation

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. These processes are influenced by various factors, including the concentration of extracellular ions like sodium (Na+).

Platelet activation is initiated by agonists such as ADP and thrombin, which bind to specific receptors on the platelet surface. nih.gov This binding triggers a cascade of intracellular signaling events that lead to an increase in cytosolic free calcium levels, a key step in activation. nih.gov Studies have shown that the influx of Na+ is necessary for ADP- and thrombin-induced platelet aggregation under normal conditions. nih.gov

Research has indicated that a zero extracellular Na+ concentration can inhibit both platelet aggregation and the mobilization of calcium during activation by thrombin. nih.gov This suggests that sodium conductances play a role in the mechanisms of platelet function. nih.gov Therefore, compounds containing sodium could potentially influence these physiological processes. The aggregation process itself involves platelet-to-platelet adhesion, which is mediated by the binding of fibrinogen to activated GPIIb/IIIa receptors on adjacent platelets, forming a stable platelet plug. youtube.com

Contributions to Cardiac Fibrosis and Inflammation in Experimental Models

Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix proteins in the heart tissue, which can impair cardiac function. nih.gov This process is driven by the activation of cardiac fibroblasts and myofibroblasts and is often accompanied by an inflammatory response. nih.gov

The development of cardiac fibrosis involves a complex interplay of various cell types, signaling molecules, and growth factors. Key fibrogenic growth factors include transforming growth factor-β (TGF-β) and platelet-derived growth factors (PDGFs). nih.gov Additionally, pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins (e.g., IL-1, IL-6) trigger signaling cascades that contribute to the fibrotic process. nih.gov

In experimental models, various therapeutic agents are investigated for their potential to mitigate cardiac fibrosis and inflammation. For instance, some studies have explored the use of extracellular vesicles enriched with specific microRNAs to attenuate the pro-fibrotic and pro-inflammatory activities of cardiac fibroblasts. nih.gov Other research in animal models has shown that certain inhibitors can reduce myocardial fibrosis and cardiomyocyte apoptosis, partly by inhibiting inflammatory pathways like the NLRP3 inflammasome. researchgate.net While direct evidence linking this compound to cardiac fibrosis is not established, the general mechanisms involve modulation of inflammatory and fibrotic signaling pathways.

Analytical and Methodological Approaches in Research

Spectrometric and Chromatographic Techniques for Detection and Quantification

The accurate detection and quantification of phenylacetylglutamine (B1677654), a closely related compound and primary metabolite, are fundamental to its study. High-Performance Liquid Chromatography (HPLC) is a suitable and commonly used technique for this purpose. sigmaaldrich.com Chromatographic methods, often coupled with spectrometric techniques like mass spectrometry (MS), allow for the separation and identification of the compound from complex biological matrices such as urine and plasma. These methods are essential for metabolomics research and for assessing the metabolic fate of related therapeutic compounds. sigmaaldrich.com

For instance, studies on phenylalanine metabolism rely on these techniques to measure urinary concentrations of phenylacetyl-L-glutamine. caymanchem.com The development of robust analytical methods is critical for correlating the levels of these metabolites with physiological or pathological states.

Table 1: Analytical Techniques for Related Compounds

Technique Application Sample Type Reference
High-Performance Liquid Chromatography (HPLC) Quantification and purification Synthetic mixtures, Biological fluids sigmaaldrich.com

In Vitro Cell Culture Models for Mechanistic Studies (e.g., Glioblastoma Cell Lines, Cardiac Myocytes)

In vitro cell culture models are indispensable for investigating the molecular mechanisms of action. Research on Antineoplaston A10, a formulation containing a 4:1 ratio of sodium phenylacetylglutaminate to Sodium phenylacetylisoglutaminate, has utilized patient-derived diffuse midline glioma (DMG) cell lines, such as BT245, to study its effects on cancer cells. researchgate.netresearchgate.net These models allow for controlled experiments to understand how the compound affects cell signaling pathways, such as the AKT and RAS pathways, and processes like apoptosis and cell cycle progression. researchgate.net

Furthermore, to understand the broader physiological effects, studies have used isolated skeletal muscles from rats, including the soleus (slow-twitch) and extensor digitorum longus (EDL, fast-twitch), to examine the impact on amino acid and protein metabolism in vitro. nih.gov These experiments provide insights into how related compounds influence metabolic processes like protein synthesis, proteolysis, and amino acid catabolism at the tissue level. nih.gov

Table 2: In Vitro Models and Key Research Findings

Cell/Tissue Model Research Focus Key Findings Reference
Diffuse Midline Glioma (DMG) Cell Lines (BT245) Antineoplastic mechanisms Affects AKT and RAS signaling, promotes apoptosis, interrupts cell cycle. researchgate.netresearchgate.net

Experimental In Vivo Model Systems for Metabolic and Functional Characterization (e.g., Animal Models of Thrombosis, Heart Failure)

Animal models are crucial for understanding the metabolic fate and systemic effects of compounds in a living organism. Rat models have been used to study the acute effects of phenylbutyrate, which is metabolized to phenylacetate (B1230308) and subsequently conjugated to form phenylacetylglutamine. nih.gov These in vivo experiments have demonstrated effects on plasma concentrations of glutamine and branched-chain amino acids (BCAAs). nih.gov

In the context of cancer research, orthotopic mouse models injected with patient-derived diffuse midline glioma (DMG) cell lines are used. researchgate.net These models are instrumental in evaluating the compound's activity and its ability to cross the blood-brain barrier, often in conjunction with techniques like focused ultrasound (FUS) to enhance delivery. researchgate.net Studies in these models have assessed outcomes such as tumor growth, animal survival, and drug concentration in tumor tissue. researchgate.net

Genomic and Proteomic Methodologies for Pathway Elucidation (e.g., Gene Array Screening, Metabolomics)

To gain a deeper understanding of the biological pathways modulated by this compound and its related compounds, high-throughput "omics" technologies are employed. Metabolomics, the large-scale study of small molecules, is particularly relevant. Phenylacetyl-L-glutamine is recognized as a gut-microbiome derived uremic toxin and a key metabolite in human nitrogen waste excretion, making it a significant compound in metabolomics research. sigmaaldrich.com

Metabolomic studies in human populations have identified phenylacetyl-L-glutamine as a microbial-mammalian co-metabolite that dominates the age-associated urinary metabolic phenotype. caymanchem.com These approaches, which analyze the global metabolic profile in biological samples, help to identify biomarkers and understand the complex interactions between host metabolism, gut microbiota, and disease states like cardiovascular disease and chronic kidney disease. sigmaaldrich.comwikipedia.org

Strategies for Enzymatic Synthesis in Laboratory Settings

The synthesis of phenylacetylglutamine, a closely related molecule, has been studied in laboratory settings. Early research identified that the enzymatic synthesis of phenylacetylglutamine in human tissue involves the participation of phenylacetyl-adenylate. nih.gov The process is catalyzed by the enzyme glutamine N-acetyl transferase (or phenylacetyltransferase), which is found in human liver mitochondria. wikipedia.org This enzyme facilitates the reaction between phenylacetyl-CoA and L-glutamine to produce phenylacetylglutamine. wikipedia.org Understanding these enzymatic pathways is crucial for potential biotechnological production and for comprehending the compound's natural biosynthesis in humans. caymanchem.comwikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the pharmacokinetics of sodium phenylacetylisoglutaminate?

  • Methodological Answer: Prioritize in vitro models (e.g., hepatic microsomes for metabolic stability) and in vivo rodent models for bioavailability studies. Use LC-MS/MS for quantification due to its sensitivity in detecting low-concentration metabolites. Validate models by comparing results with structurally related compounds like phenylacetylglutaminate (PG) . Ensure protocols align with ethical guidelines for animal studies, including dose optimization to minimize toxicity .

Q. How should researchers design dose-response studies for this compound in neuro-oncology applications?

  • Methodological Answer: Apply the PICOT framework to define:

  • P opulation: Glioblastoma cell lines or xenograft models.
  • I ntervention: this compound at 0.1–10 mM ranges.
  • C omparison: Temozolomide (standard therapy) or vehicle controls.
  • O utcome: Apoptosis markers (e.g., caspase-3 activation) and tumor volume reduction.
  • T ime: 72-hour in vitro assays or 4-week in vivo trials.
    Use nonlinear regression models to calculate IC₅₀ values and statistical power analysis to determine sample sizes .

Q. What analytical techniques are recommended for purity assessment of synthesized this compound?

  • Methodological Answer: Combine HPLC (≥95% purity threshold) with NMR (¹H/¹³C) for structural confirmation. For trace impurities, employ high-resolution mass spectrometry (HRMS). Document all chromatographic conditions (e.g., column type, mobile phase) in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in glioblastoma models be resolved?

  • Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., model heterogeneity, dosing schedules). Perform meta-analysis with subgroup stratification (e.g., IDH1 mutant vs. wild-type tumors). Validate findings via independent replication studies, emphasizing blinded data analysis to reduce observer bias .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in preclinical studies?

  • Methodological Answer:

  • Chemical Modification : Introduce prodrug moieties (e.g., ester derivatives) to enhance lipophilicity.
  • Nanocarriers : Test polymeric nanoparticles (size <100 nm) for targeted delivery.
  • In Silico Modeling : Use tools like SwissADME to predict BBB permeability.
    Validate using dual-probe microdialysis in rodent brains and correlate with tumor regression metrics .

Q. How should researchers address variability in this compound’s stability under physiological conditions?

  • Methodological Answer: Design accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For pH-dependent degradation, use buffered solutions (pH 1.2–7.4) and monitor via UV-spectroscopy. Apply Arrhenius kinetics to extrapolate shelf-life. Report degradation products using HRMS and assess toxicity .

Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with radiotherapy?

  • Methodological Answer: Use combination index (CI) methods (e.g., Chou-Talalay) to quantify synergy. For survival data, apply Kaplan-Meier curves with log-rank tests. Address censoring and competing risks using Cox proportional hazards models. Include sensitivity analyses to confirm robustness against outliers .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer: Publish detailed synthetic protocols in the main text (e.g., reaction temperature, solvent ratios) and provide raw NMR/HPLC data in supplementary files. Use IUPAC nomenclature consistently and cross-validate purity with independent labs. Reference established synthetic routes for PG analogs to guide troubleshooting .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when testing this compound in patient-derived tumor models?

  • Methodological Answer: Adhere to Declaration of Helsinki principles for human tissue use. Obtain informed consent for patient-derived xenografts (PDX) and anonymize data. For in vivo studies, follow ARRIVE guidelines for reporting animal experiments. Document ethical approvals explicitly in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.